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4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy-

Catalog No.
S15012290
CAS No.
77139-23-2
M.F
C28H32O17
M. Wt
640.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-(...

CAS Number

77139-23-2

Product Name

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy-

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

InChI

InChI=1S/C28H32O17/c1-40-15-6-14-18(12(33)5-13(41-14)9-2-3-10(31)11(32)4-9)21(36)25(15)44-28-26(23(38)20(35)17(8-30)43-28)45-27-24(39)22(37)19(34)16(7-29)42-27/h2-6,16-17,19-20,22-24,26-32,34-39H,7-8H2,1H3/t16-,17-,19+,20-,22+,23+,24-,26-,27+,28+/m1/s1

InChI Key

NZZVKCWBVUOTBN-BHECJLDLSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- is a complex organic compound belonging to the flavonoid class, characterized by its multiple hydroxyl and methoxy groups. Its molecular formula is C24H24O12C_{24}H_{24}O_{12} with a molecular weight of approximately 504.44 g/mol . The structure features a benzopyran core, which is typical for flavonoids, and includes sugar moieties that enhance its solubility and biological activity.

Typical of flavonoids, including:

  • Hydrolysis: The glycosidic bond between the sugar moieties and the aglycone can be hydrolyzed under acidic or enzymatic conditions, releasing the aglycone and free sugars.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which could lead to the formation of quinones or other reactive species.
  • Methylation: The methoxy group can undergo demethylation under strong basic or acidic conditions.

The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves:

  • Condensation Reactions: Starting materials such as phenolic compounds are reacted with appropriate aldehydes or ketones in the presence of acids or bases to form the benzopyran skeleton.
  • Glycosylation: The introduction of sugar moieties can be achieved through glycosylation reactions using activated sugar donors and appropriate catalysts or enzymes.
  • Functional Group Modifications: Subsequent steps may involve selective reduction or methylation to achieve the desired functional groups.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into therapeutic agents for treating oxidative stress-related diseases or infections.
  • Cosmetics: Its antioxidant properties make it a candidate for formulations aimed at skin protection and anti-aging.
  • Nutraceuticals: As a natural product with health benefits, it could be incorporated into dietary supplements.

Interaction studies involving this compound may focus on:

  • Protein Binding: Understanding how it binds to target proteins can elucidate its mechanism of action and efficacy in biological systems.
  • Synergistic Effects: Investigating interactions with other phytochemicals could enhance its bioactivity or stability in formulations.

Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy-. These include:

Compound NameStructureUnique Features
IcariinFlavonoid glycosideExhibits strong anti-inflammatory effects
LuteolinFlavoneKnown for its potent antioxidant activity
QuercetinFlavonoidDemonstrates broad-spectrum antimicrobial properties

Uniqueness

The uniqueness of 4H-1-Benzopyran-4-one lies in its specific combination of hydroxyl and methoxy groups along with dual glycosylation. This structural complexity may enhance its solubility and bioavailability compared to simpler flavonoids, potentially leading to enhanced therapeutic effects.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

10

Exact Mass

640.16394955 g/mol

Monoisotopic Mass

640.16394955 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-11-2024

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